molecular formula C5H9NO3 B3207377 5-Hydroxyproline CAS No. 104111-00-4

5-Hydroxyproline

Cat. No. B3207377
CAS RN: 104111-00-4
M. Wt: 131.13 g/mol
InChI Key: KYBXNPIASYUWLN-WUCPZUCCSA-N
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Description

5-Hydroxyproline, also known as (2S,4R)-4-Hydroxyproline or L-Hydroxyproline, is a common non-standard protein amino acid . It was first isolated from hydrolyzed gelatin by Hermann Emil Fischer in 1902 . It differs from proline by the presence of a hydroxyl (OH) group attached to the gamma carbon atom . It is found in collagen and is common in many gelatin products .


Synthesis Analysis

This compound is produced by hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase following protein synthesis (as a post-translational modification) . The enzyme-catalyzed reaction takes place in the lumen of the endoplasmic reticulum . In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway .


Molecular Structure Analysis

The molecular formula of this compound is C5H9NO3 . The structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

This compound has a molar mass of 131.13 g/mol . It is a neutral heterocyclic protein amino acid . The physical and chemical properties of this compound determine the gel strength .

Mechanism of Action

5-Hydroxyproline, along with proline and glycine, are the major components of collagen . Collagen is one of the main building blocks of connective tissue such as skin, bone, and cartilage. Thus, when these tissues are damaged, this compound is necessary for repair of the damaged area .

Future Directions

5-Hydroxyproline plays important roles in growth and development of higher plants . Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . This lays the foundation for further studying the functions of this compound .

properties

IUPAC Name

(2S)-5-hydroxypyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-4-2-1-3(6-4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBXNPIASYUWLN-WUCPZUCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N[C@@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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